molecular formula C8H5BrClFN2 B12842730 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine

6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine

Cat. No.: B12842730
M. Wt: 263.49 g/mol
InChI Key: SOWUHQXOPJMBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and fluorine atoms in the structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available imidazo[1,2-a]pyridine.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.

    Fluorination: The fluorine atom at the 7-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves similar steps but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen in the imidazo[1,2-a]pyridine ring.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine.

Scientific Research Applications

Chemistry

In chemistry, 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer activities. The presence of halogens enhances its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can act as intermediates in the synthesis of pesticides and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(methyl)-7-fluoroimidazo[1,2-a]pyridine
  • 6-Chloro-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
  • 6-Bromo-2-(chloromethyl)-7-chloroimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms. This unique structure allows for specific interactions in biological systems and provides a versatile platform for further chemical modifications.

Properties

Molecular Formula

C8H5BrClFN2

Molecular Weight

263.49 g/mol

IUPAC Name

6-bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H5BrClFN2/c9-6-4-13-3-5(2-10)12-8(13)1-7(6)11/h1,3-4H,2H2

InChI Key

SOWUHQXOPJMBNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN2C1=NC(=C2)CCl)Br)F

Origin of Product

United States

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